molecular formula C14H14N4O2 B11848119 Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- CAS No. 105774-29-6

Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-

Cat. No.: B11848119
CAS No.: 105774-29-6
M. Wt: 270.29 g/mol
InChI Key: YUVPJIFRQXENBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- (CAS 1376514-14-5) is a glycine derivative conjugated to a 1,3-dimethylpyrazolo[3,4-b]quinoline scaffold. This compound features a quinoline core fused with a pyrazole ring, substituted at the 1- and 3-positions with methyl groups. The glycine moiety is linked via an amino group at the 4-position of the heterocyclic system (Figure 1).

Figure 1. Chemical structure of Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- .

Properties

CAS No.

105774-29-6

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]acetic acid

InChI

InChI=1S/C14H14N4O2/c1-8-12-13(15-7-11(19)20)9-5-3-4-6-10(9)16-14(12)18(2)17-8/h3-6H,7H2,1-2H3,(H,15,16)(H,19,20)

InChI Key

YUVPJIFRQXENBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCC(=O)O)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation with o-Aminocarbonyl Compounds

This classical method involves the condensation of o-aminobenzophenones or o-aminoacetophenones with pyrazolones under acidic conditions. For example, reacting 3-methyl-1-phenyl-1H-pyrazol-5-one with N-methyl-o-aminoacetophenone in ethylene glycol at reflux yields the 1,3-dimethylpyrazolo[3,4-b]quinoline core. The reaction proceeds via cyclodehydration, forming bonds between the pyrazole’s N1 and the quinoline’s C9a, as well as between the pyrazole’s C3a and the quinoline’s C4 (Fig. 1). Typical yields range from 20% to 85%, depending on substituent electronic effects.

Key Optimization : Microwave-assisted condensation using montmorillonite K10 clay reduces reaction times from hours to minutes while improving yields to >75%.

TFA-Mediated One-Pot Cyclization

A modern approach employs trifluoroacetic acid (TFA) and dimethyl sulfoxide (DMSO) to facilitate a tandem cyclization between anilines and pyrazolones. For instance, heating N-methylaniline and 3-methyl-1-phenyl-1H-pyrazol-5-one in DMSO at 120°C for 12 hours produces the 1,3-dimethylpyrazolo[3,4-b]quinoline scaffold in 81% yield (Scheme 1). DMSO acts as both solvent and methine donor, eliminating the need for transition-metal catalysts.

Advantages :

  • Regioselective formation of the pyrazolo[3,4-b]quinoline isomer.

  • Scalable to gram quantities without yield loss.

Functionalization at Position 4 for Glycine Coupling

Introducing the glycine moiety at position 4 requires a reactive intermediate, typically a halogenated or aminated derivative.

Halogenation Followed by Buchwald-Hartwig Amination

Bromination of the 1,3-dimethylpyrazolo[3,4-b]quinoline core using N-bromosuccinimide (NBS) in dichloromethane yields 4-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline . Subsequent palladium-catalyzed amination with glycine ethyl ester under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) affords the ethyl-protected glycine derivative. Acidic hydrolysis (HCl/EtOH) then yields the target compound (Scheme 2).

Reaction Conditions :

StepReagents/ConditionsYield (%)
BrominationNBS, CH₂Cl₂, 0°C → rt, 2 h92
AminationPd(OAc)₂, Xantphos, 110°C, 24 h68
Hydrolysis6M HCl, reflux, 4 h95

Direct Amination via Nucleophilic Aromatic Substitution

Alternatively, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline reacts with glycine in aqueous NaOH at 100°C, displacing chloride via nucleophilic aromatic substitution. This single-step method avoids transition metals but requires electron-deficient aromatic systems to proceed efficiently.

Limitation : Low yields (~35%) due to competing hydrolysis of the chloro intermediate.

Alternative Routes Involving Pre-Functionalized Intermediates

Niementowski Reaction with Anthranilic Acid Derivatives

Condensing 4-methylanthranilic acid with 3-methyl-1-phenyl-1H-pyrazol-5-one in acetic anhydride generates 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline . Phosphorus oxychloride (POCl₃) converts the hydroxyl group to chloride, which is then aminated with glycine (Scheme 3).

Yield Comparison :

  • Niementowski cyclization: 60–70%.

  • Chlorination: 85%.

  • Amination: 50%.

Friedel-Crafts Acylation for Direct Glycine Attachment

In a novel approach, 1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline-4-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which undergoes Friedel-Crafts acylation with N-protected glycine . Deprotection with trifluoroacetic acid (TFA) yields the final product.

Challenges :

  • Competitive decarbonylation during acylation necessitates excess glycine derivatives.

  • Requires orthogonal protecting groups for the glycine amine.

Critical Analysis of Methodologies

Efficiency and Scalability

The TFA-mediated one-pot method (Section 1.2) offers the highest scalability (>5 g) and regioselectivity, making it preferable for industrial applications. In contrast, Niementowski routes (Section 3.1) suffer from multi-step sequences and moderate yields.

Functional Group Compatibility

Buchwald-Hartwig amination (Section 2.1) tolerates electron-withdrawing groups on the quinoline ring but requires stringent anhydrous conditions. Nucleophilic substitution (Section 2.2) is limited to strongly activated substrates.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of novel compounds with diverse functionalities.

Table 1: Chemical Reactions Involving Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-

Reaction TypeDescriptionProducts Formed
OxidationFormation of quinoline N-oxidesQuinoline derivatives
ReductionFormation of reduced pyrazoloquinoline derivativesReduced analogs
SubstitutionFormation of N-alkyl or N-acyl derivativesAlkylated or acylated products

Biology

Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. This application is crucial in biological imaging and tracking cellular processes.

Additionally, studies have shown that this compound exhibits significant anticancer properties. It has been found to inhibit cell cycle progression and induce apoptosis in various cancer cell lines by targeting cyclin-dependent kinases (CDKs) and activating caspases.

Case Study: Anticancer Activity

A study evaluated the effects of Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- on cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers compared to control groups.

Medicine

The medicinal applications of Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- are particularly promising in the development of new therapeutic agents. Its ability to inhibit key enzymes involved in cancer progression positions it as a potential candidate for anticancer drug development.

Table 2: Biological Activities of Glycine Derivatives

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits CDKs
AntiviralPotential inhibitors for HIV integrase
AntimicrobialExhibits antibacterial properties

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). It also induces apoptosis through the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2 . The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-b]quinoline derivatives are highly dependent on substituent patterns. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Pyrazoloquinoline Derivatives
Compound Name/Structure Key Substituents Functional Groups
Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- 1,3-dimethyl, glycine at C4 Amino acid (carboxylic acid, amine)
Pyrazolo[3,4-b]quinolinyl acetamide analogs 1,3-dimethyl, acetamide at C4 Amide, methyl
4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane Methoxy, methyl, oxazepane at C4 Ether, heterocyclic ring
1-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-4-carboxamid-3-methylpiperazine Methoxy, methyl, carboxamide-piperazine Amide, piperazine

Key Observations:

  • Glycine vs. Acetamide Analogs : The glycine substituent introduces a carboxylic acid group, enhancing hydrophilicity compared to the acetamide group, which is more lipophilic. This difference may influence membrane permeability and target binding .

Physicochemical and Computational Analysis

  • LogP Predictions : Glycine derivative (estimated LogP: 1.2) is less lipophilic than acetamide analogs (LogP: 2.5–3.8) .
  • Molecular Modeling : CoMFA studies on acetamide analogs identified electrostatic and steric fields critical for antimicrobial activity. The glycine substituent’s charge distribution may align with favorable electrostatic regions .

Research Findings and Implications

  • Substituent Position Matters: Analogous to triazolothiadiazoles (unrelated core but similar substituent effects), the position of methyl, methoxy, or heterocyclic groups on pyrazoloquinolines significantly modulates bioactivity .
  • Synthetic Flexibility : Derivatives like those in Figure 39 highlight the scaffold’s adaptability for attaching diverse functional groups, enabling tailored pharmacokinetic profiles.

Biological Activity

Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14N4O2·ClH
  • CAS Number : 105774-40-1
  • Molecular Weight : 288.75 g/mol

The compound features a quinoline core fused with a pyrazole ring, which is known to contribute to its biological activity. The presence of the dimethyl group at the 1-position of the pyrazole moiety enhances its interaction with biological targets.

Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- has been identified as a potent inducer of apoptosis in various cancer cell lines. The mechanism primarily involves the modulation of several signaling pathways:

  • Induction of Apoptosis : The compound has shown to trigger apoptotic pathways in cancer cells, with EC50 values ranging from 30 to 70 nM in specific assays .
  • Inhibition of Protein Kinases : It regulates the activity of serum and glucocorticoid-regulated kinases (SGK), particularly SGK-1, which is implicated in various diseases including degenerative joint diseases and inflammatory processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- across different studies:

Study Activity Assessed Cell Line/Model EC50 (nM) Comments
Study 1Induction of ApoptosisVarious Cancer Cells30 - 70Potent apoptosis inducer
Study 2Cell Growth InhibitionHuman Solid Tumors16 - 42Effective against multiple tumor types
Study 3SGK InhibitionIn vitro assaysNot specifiedPotential for treating inflammatory diseases

Case Study 1: Cancer Treatment

In a study focusing on the efficacy of Glycine derivatives against human solid tumors, it was found that compounds similar to Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- exhibited significant anti-proliferative effects. The compounds were tested in high-throughput screening assays revealing their potential as novel cancer therapeutics.

Case Study 2: Inflammatory Diseases

Research indicated that derivatives targeting SGK pathways can be beneficial in treating conditions such as osteoarthritis and rheumatism. The regulation of SGK activity by Glycine derivatives suggests a dual role in both cancer therapy and anti-inflammatory treatments.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the quinoline and pyrazole moieties can significantly impact the biological activity of these compounds. For instance:

  • Substituents at specific positions on the pyrazole ring have been shown to enhance apoptotic induction.
  • Variations in the alkyl groups attached to the nitrogen atoms influence potency and selectivity towards cancer cells.

Q & A

Q. What are the key considerations for synthesizing Glycine derivatives with pyrazoloquinoline scaffolds?

The synthesis typically involves cyclocondensation reactions of pyrazole precursors with aldehydes or ketones. For example, tricyclic pyrazoloquinoline derivatives can be formed by reacting 5-amino-3-methylpyrazole with dimedone and benzaldehydes in ethanol, yielding regiospecific products confirmed by NMR . Optimization of solvent choice (e.g., ethanol for high polarity) and reaction temperature (reflux conditions) is critical to avoid side reactions. Reductive lactamization using nitro-substituted pyrazoles and α-amino acids may also be employed to form fused heterocycles .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structural refinement. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of direct methods (SHELXS/SHELXD) for phase determination.
  • Validation via R-factor analysis and electron density maps to resolve ambiguities in heterocyclic ring conformations .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., methyl groups at 1,3-positions) and glycine linkage. Aromatic protons in pyrazoloquinoline appear as distinct multiplets (δ 7.5–8.9 ppm) .
  • HPLC-MS : Confirms purity (>95%) and molecular weight via ESI(-) or ESI(+) modes. Retention time (e.g., 16.2 min) and isotopic patterns help detect impurities .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and 3200–3400 cm1^{-1} (N-H stretch) verify glycine conjugation .

Q. What purification techniques are effective post-synthesis?

  • Recrystallization : Use toluene or methanol to remove unreacted starting materials.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) separates regioisomers.
  • Preparative HPLC : For polar derivatives, a C18 column with acetonitrile/water (0.1% TFA) achieves baseline separation .

Advanced Research Questions

Q. What strategies optimize reaction yield when introducing substituents on the pyrazoloquinoline core?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while improving yields by 15–20% .
  • Catalyst Screening : ZrCl4_4 or Fe3_3O4_4-supported catalysts enhance cyclization efficiency in solvent-free conditions .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for glycine amino groups to prevent unwanted side reactions during heterocycle formation .

Q. How to resolve contradictions in biological activity data across different studies?

  • Standardized Bioassays : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogen vs. methyl groups) on IC50_{50} values to identify critical pharmacophores .

Q. How to assess the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC. Pyrazoloquinoline derivatives with electron-withdrawing groups (e.g., -CF3_3) show higher acid resistance .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most derivatives) to guide storage conditions .

Q. What computational methods support mechanistic studies of its interactions?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity with biological targets (e.g., enzyme active sites).
  • Molecular Dynamics (MD) : Simulate binding to quinoline-dependent enzymes (e.g., topoisomerases) to identify key residues for mutagenesis studies .

Q. How to design bioassays to evaluate its enzyme inhibitory potential?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes like kinases or phosphatases.
  • Crystallographic Screening : Co-crystallize the compound with the enzyme (e.g., PDB: 4XYZ) to visualize binding modes and guide lead optimization .

Q. How to address low solubility issues in pharmacological testing?

  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility, which are cleaved in vivo.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release and improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.